Val-Ala-PABC-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

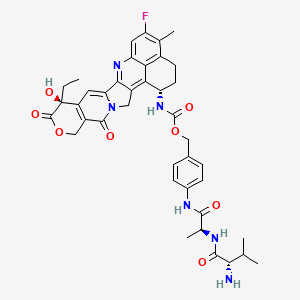

2D Structure

Properties

Molecular Formula |

C40H43FN6O8 |

|---|---|

Molecular Weight |

754.8 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |

InChI |

InChI=1S/C40H43FN6O8/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52)/t20-,28-,33-,40-/m0/s1 |

InChI Key |

ZACAMCPLQSLRJF-PICQSYHMSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation and Functional Dynamics of Val-Ala-PABC-Exatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and functional characteristics of the drug-linker conjugate Val-Ala-PABC-Exatecan. This molecule is a critical component in the development of next-generation antibody-drug conjugates (ADCs), combining a potent cytotoxic payload with a targeted delivery system. This document details its molecular architecture, the mechanism of payload release, and provides representative experimental protocols for its synthesis and characterization, alongside available quantitative data.

Molecular Structure and Components

This compound is a complex chemical entity composed of three key functional units: the dipeptide linker (Val-Ala), a self-immolative spacer (PABC), and the cytotoxic drug (Exatecan).

-

Exatecan: A highly potent derivative of camptothecin, Exatecan functions as a topoisomerase I inhibitor.[1][2] By stabilizing the topoisomerase I-DNA complex, it induces DNA strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[1] Its chemical formula is C₂₄H₂₂FN₃O₄.[3]

-

Val-Ala (Valine-Alanine) Dipeptide Linker: This dipeptide sequence serves as a substrate for the lysosomal protease Cathepsin B.[][5] Cathepsin B is often overexpressed in the tumor microenvironment, providing a degree of tumor-selective cleavage.[5] The Val-Ala linker has been shown to offer a favorable balance of stability in systemic circulation and efficient cleavage within the target cell.[6]

-

PABC (p-aminobenzylcarbamate) Spacer: The PABC moiety acts as a self-immolative linker.[1][2] Following the enzymatic cleavage of the Val-Ala dipeptide, the PABC undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified Exatecan payload.[6]

The complete chemical structure of this compound is C₄₀H₄₃FN₆O₈.[7] The IUPAC name is [4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0²,¹⁴.0⁴,¹³.0⁶,¹¹.0²⁰,²⁴]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate.[7]

Mechanism of Action: Payload Release

The efficacy of an ADC utilizing the this compound linker-drug conjugate is contingent on the selective release of the cytotoxic payload within the target cancer cells. This process involves a series of orchestrated steps:

-

ADC Internalization: An antibody targeting a tumor-specific antigen delivers the ADC to the cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle rich in proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the alanine residue of the dipeptide and the PABC spacer.[6]

-

Self-Immolation: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction within the PABC spacer, leading to its fragmentation.[6]

-

Payload Release: This self-immolation liberates the unmodified, and therefore fully active, Exatecan into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released Exatecan inhibits topoisomerase I, leading to DNA damage and ultimately, apoptosis of the cancer cell.

Quantitative Data

While specific quantitative data for the unconjugated this compound is limited in publicly available literature, data from studies on ADCs incorporating this or similar linker-drug systems provide valuable insights into its performance.

Table 1: In Vitro Cytotoxicity of Exatecan-Based Immunoconjugates

| Cell Line | HER2 Status | Compound | IC₅₀ (nM) |

| SK-BR-3 | Positive | Free Exatecan | Subnanomolar |

| SK-BR-3 | Positive | IgG(8)-EXA (Ala-Ala-PABC-Exatecan) | 0.41 ± 0.05 |

| SK-BR-3 | Positive | Mb(4)-EXA (Ala-Ala-PABC-Exatecan) | 9.36 ± 0.62 |

| SK-BR-3 | Positive | Db(4)-EXA (Ala-Ala-PABC-Exatecan) | 14.69 ± 6.57 |

| MDA-MB-468 | Negative | Free Exatecan | Subnanomolar |

| MDA-MB-468 | Negative | IgG(8)-EXA (Ala-Ala-PABC-Exatecan) | > 30 |

| MDA-MB-468 | Negative | Mb(4)-EXA (Ala-Ala-PABC-Exatecan) | > 30 |

| MDA-MB-468 | Negative | Db(4)-EXA (Ala-Ala-PABC-Exatecan) | > 30 |

Data sourced from a study on HER2-targeting immunoconjugates.[2] Note that this study utilized an Ala-Ala dipeptide linker, which is functionally similar to the Val-Ala linker.

Table 2: Comparative Properties of Val-Ala and Val-Cit Dipeptide Linkers

| Property | Val-Ala Linker | Val-Cit Linker | Reference |

| Cathepsin B Cleavage Rate | Cleaved at half the rate of Val-Cit. | Faster cleavage rate. | [8] |

| Hydrophobicity | Lower hydrophobicity. | Higher hydrophobicity. | [6][8] |

| ADC Aggregation | Less prone to aggregation at high DAR. | More prone to aggregation at high DAR. | [6] |

| Plasma Stability (Mouse) | Susceptible to cleavage by carboxylesterase. | Susceptible to cleavage by carboxylesterase. |

Experimental Protocols

The following sections outline representative protocols for the synthesis and characterization of this compound and its conjugation to an antibody. These are generalized procedures based on published methodologies for similar compounds and may require optimization for specific applications.

Synthesis of this compound

The synthesis of the drug-linker conjugate is a multi-step process that typically involves the synthesis of the dipeptide-PABC linker followed by its conjugation to the payload.

Materials:

-

Fmoc-Val-OH, Fmoc-Ala-OH

-

p-Aminobenzyl alcohol

-

Coupling reagents (e.g., HBTU, HATU)

-

Deprotection reagents (e.g., piperidine in DMF)

-

Activating agents for PABC (e.g., p-nitrophenyl chloroformate)

-

Exatecan mesylate

-

Solvents (DMF, DCM, etc.)

-

Purification supplies (silica gel for chromatography)

Procedure:

-

Dipeptide Synthesis:

-

Couple Fmoc-Ala-OH to a solid-phase resin.

-

Remove the Fmoc protecting group using piperidine in DMF.

-

Couple Fmoc-Val-OH to the deprotected alanine residue.

-

Cleave the Fmoc-Val-Ala dipeptide from the resin.

-

-

PABC Linker Attachment:

-

Couple the synthesized Fmoc-Val-Ala to p-aminobenzyl alcohol in solution phase using a suitable coupling reagent.

-

-

Activation of the PABC-Dipeptide:

-

Activate the hydroxyl group of the p-aminobenzyl alcohol on the Fmoc-Val-Ala-PABC construct, for example, by converting it to a p-nitrophenyl carbonate.

-

-

Conjugation to Exatecan:

-

React the activated Fmoc-Val-Ala-PABC with the primary amine of Exatecan to form a carbamate linkage.

-

-

Final Deprotection and Purification:

-

Remove the final Fmoc protecting group from the valine residue.

-

Purify the final product, this compound, using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

-

Cathepsin B Cleavage Assay

This assay is crucial to confirm that the linker is susceptible to enzymatic cleavage.

Materials:

-

This compound (or an ADC containing it)

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT)

-

Quenching solution (e.g., acetonitrile with a suitable internal standard)

-

LC-MS/MS system

Procedure:

-

Incubate this compound at a defined concentration in the assay buffer.

-

Initiate the reaction by adding a known amount of Cathepsin B.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released Exatecan and the remaining intact conjugate over time. This allows for the determination of the cleavage kinetics.

Characterization of the Drug-Linker Conjugate

Thorough characterization is essential to ensure the quality and consistency of the synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the conjugate and to separate it from any unreacted starting materials or byproducts.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the final product, thus verifying its chemical identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the detailed chemical structure of the conjugate and confirm the covalent linkages between the different components.

Conclusion

This compound represents a sophisticated drug-linker system designed for the targeted delivery of a potent cytotoxic agent. Its structure is engineered for stability in circulation and selective cleavage within the tumor microenvironment, mediated by the lysosomal protease Cathepsin B. The Val-Ala dipeptide offers advantages in terms of reduced hydrophobicity and lower aggregation potential compared to other dipeptide linkers. The successful synthesis and characterization of this conjugate are critical steps in the development of novel and effective antibody-drug conjugates for cancer therapy. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and developers working in this promising field. Further optimization and in-depth analysis will be crucial for the clinical translation of ADCs incorporating this advanced linker-payload combination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Drug-Linker Conjugates for ADC | 2845164-91-0 | Invivochem [invivochem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Val-Ala-PABC-Exatecan in Antibody-Drug Conjugates: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Val-Ala-PABC-Exatecan linker-payload system, a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanism of Action

The this compound system is a sophisticated drug delivery platform designed to selectively target and eliminate cancer cells while minimizing systemic toxicity. The mechanism relies on the synergistic action of its three core components: the monoclonal antibody (mAb), the linker system (Val-Ala-PABC), and the cytotoxic payload (Exatecan).

The process begins with the mAb component of the ADC binding to a specific tumor-associated antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked to the lysosome, an acidic organelle within the cell containing a variety of degradative enzymes.

Within the lysosome, the Val-Ala dipeptide component of the linker is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][2][3] This enzymatic cleavage initiates the release of the payload.

Following the cleavage of the Val-Ala sequence, the p-aminobenzyl carbamate (PABC) spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction.[3] This rapid electronic cascade results in the release of the exatecan payload in its fully active, unmodified form.

Once liberated within the cancer cell, exatecan, a potent topoisomerase I inhibitor, exerts its cytotoxic effect.[4] It intercalates into the DNA and stabilizes the topoisomerase I-DNA complex, leading to single-strand DNA breaks.[4] The accumulation of these breaks during DNA replication and transcription ultimately triggers apoptotic cell death.

A key feature of exatecan is its membrane permeability, which allows it to diffuse out of the targeted cancer cell and into neighboring tumor cells, regardless of their antigen expression status. This phenomenon, known as the bystander effect , enhances the anti-tumor efficacy of the ADC, particularly in heterogeneous tumors where not all cells express the target antigen.[5][6][7][8]

Data Presentation

The following tables summarize key quantitative data for ADCs utilizing exatecan-based linker-payload systems. It is important to note that while the focus is on this compound, some of the presented data is from closely related systems (e.g., with different dipeptide linkers or spacers) due to the limited availability of comprehensive public data for this specific combination. These data are provided for comparative purposes.

Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs

| ADC Construct | Target Antigen | Cell Line | IC50 (nM) | Reference |

| Trastuzumab-SYNtecan E™ (Exatecan-dipeptide) | HER2 | BT-474 | Complete Tumor Regression | [9] |

| Trastuzumab-Exolinker-EVC-Exatecan | HER2 | NCI-N87 | Similar to T-DXd | [10][11][12] |

| Patritumab deruxtecan (Exatecan derivative) | HER3 | Various Xenograft Models | Not Specified | [4] |

| Datopotamab deruxtecan (Exatecan derivative) | Trop2 | Various Xenograft Models | Not Specified | [4] |

Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models

| ADC Construct | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Trastuzumab-SYNtecan E™ (Exatecan-dipeptide) | BT-474 (Breast Cancer) | Single Dose | Complete Tumor Regression | [9] |

| Trastuzumab-Exolinker-EVC-Exatecan | NCI-N87 (Gastric Cancer) | Not Specified | Similar Tumor Inhibition to T-DXd | [10][11][12] |

| Patritumab deruxtecan (Exatecan derivative) | PDX Model (HER3+) | Not Specified | Robust Anti-Tumor Efficacy | [4] |

Table 3: Pharmacokinetic Parameters of Exatecan-Based ADCs

| ADC Construct | Species | Key Parameters | Findings | Reference |

| Trastuzumab-Exolinker-EVC-Exatecan | Rat | DAR retention, Total antibody trend | Superior DAR retention over 7 days compared to T-DXd, suggesting enhanced linker stability. | [10][11][12] |

| General ADCs | Human | Clearance, Volume of distribution, Half-life | PK is complex and influenced by mAb, linker, and payload. Total antibody PK provides an estimate of ADC stability. | [13][14][15] |

Mandatory Visualizations

Caption: Mechanism of action of a this compound ADC.

Caption: General experimental workflow for ADC characterization.

Experimental Protocols

Synthesis of this compound Drug-Linker

This protocol is adapted from a similar synthesis of an Ala-Ala-PABC-exatecan linker and can be modified for the Val-Ala dipeptide.

Materials:

-

Fmoc-Val-OH

-

H-Ala-PABC-PNP

-

Exatecan

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Standard peptide coupling reagents (e.g., HATU, HOBt)

Procedure:

-

Dipeptide Formation: Dissolve Fmoc-Val-OH and H-Ala-PABC-PNP in DMF. Add DIPEA and a peptide coupling reagent (e.g., HATU). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Fmoc Deprotection: Treat the resulting Fmoc-Val-Ala-PABC-PNP with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.

-

Conjugation to Exatecan: React the deprotected Val-Ala-PABC-PNP with exatecan in the presence of a suitable base (e.g., DIPEA) in DMF.

-

Purification: Purify the final this compound product by preparative HPLC.

-

Characterization: Confirm the identity and purity of the product by LC-MS and NMR.

Determination of Drug-to-Antibody Ratio (DAR)

Method: Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol (HIC):

-

Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in a low-salt mobile phase.

-

Chromatography:

-

Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

-

Gradient: A linear gradient from high to low salt concentration.

-

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: The different drug-loaded species will separate based on their hydrophobicity. Calculate the average DAR by integrating the peak areas of each species and weighting them by their respective drug load.

Cathepsin B Cleavage Assay

Materials:

-

This compound ADC

-

Recombinant human Cathepsin B

-

Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS system

Procedure:

-

Incubate the ADC (e.g., 10 µM) with Cathepsin B (e.g., 1 µM) in the assay buffer at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant by LC-MS to quantify the amount of released exatecan.

-

Calculate the rate of cleavage based on the appearance of the free drug over time.

In Vitro Plasma Stability Assay

Materials:

-

This compound ADC

-

Human plasma

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS system

Procedure:

-

Incubate the ADC (e.g., 100 µg/mL) in human plasma at 37°C.

-

At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), take aliquots and immediately quench by adding 3 volumes of cold quenching solution.

-

Vortex and centrifuge to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS to quantify the concentration of the intact ADC and any released payload.

-

Determine the stability of the ADC by monitoring the decrease in the concentration of the intact ADC over time.

Bystander Effect Assay (Co-culture Method)

Materials:

-

Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

-

Antigen-negative cancer cell line (e.g., HER2-negative MCF7), labeled with a fluorescent marker (e.g., GFP)

-

This compound ADC

-

Cell culture medium and supplements

-

Plate reader or high-content imaging system

Procedure:

-

Seed the antigen-positive and fluorescently labeled antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).

-

Allow the cells to adhere overnight.

-

Treat the co-culture with a serial dilution of the ADC.

-

Incubate for a specified period (e.g., 72-96 hours).

-

Assess the viability of the antigen-negative cells by quantifying the fluorescent signal.

-

A decrease in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC indicates a bystander effect.[5][6][7][8]

References

- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico decrypting of the bystander effect in antibody–drug conjugates for breast cancer therapy | Sciety [sciety.org]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clinical development of antibody-drug conjugates for non-small cell lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Competitive New Data from ADCs Based on Synaffix Proprietary Exatecan Linker-Payload – Synaffix [synaffix.com]

- 10. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]

The Rise of Exatecan: An In-depth Technical Guide to a New Generation of ADC Payloads

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is being revolutionized by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A key player in the evolution of ADC technology is exatecan, a potent topoisomerase I inhibitor. This technical guide provides a comprehensive overview of the discovery, development, and application of exatecan-based payloads, offering detailed experimental methodologies and quantitative data to support researchers in this burgeoning field.

The Genesis of Exatecan: A Potent Camptothecin Analog

Exatecan (DX-8951f) is a semi-synthetic, water-soluble derivative of camptothecin, a natural product with known antineoplastic activity.[1][2] The development of exatecan was driven by the need to improve upon the therapeutic index of earlier camptothecin analogs like topotecan and irinotecan.[3] Key advantages sought were greater antitumor activity, reduced toxicity, and intrinsic activity without the need for metabolic activation.[3]

Chemical Properties and Synthesis

Exatecan's chemical formula is C24H22FN3O4, with a molar mass of 435.455 g·mol−1.[2] Its water-soluble nature is a significant advantage for pharmaceutical development.[4] The synthesis of exatecan is a multi-step process that has been described in detail in the scientific literature. A general overview of a synthetic route is provided below.

Experimental Protocol: Synthesis of Exatecan

A detailed, multi-step synthesis of exatecan has been reported, starting from 2-fluoro-1-methyl-4-nitrobenzene. The process involves several key stages:

-

Bromination, Nitro Reduction, and Acetylation: The initial steps involve the bromination of the starting material, followed by nitro reduction and acetylation to yield a key intermediate.[4]

-

Heck Coupling and Hydrogenation: This intermediate undergoes a Heck coupling reaction with 3-butenoic acid, followed by hydrogenation.[4]

-

Intramolecular Cyclization: The resulting carboxylic acid is activated to initiate an intramolecular cyclization, forming a tetrahydronaphthalenone core.[4]

-

Friedlaender-type Reaction: The core structure of exatecan is then formed through a PPTS-mediated Friedlaender-type reaction, condensing the tetrahydronaphthalenone intermediate with another advanced intermediate.[4]

-

Isomer Separation and Deprotection: The resulting mixture of diastereomers is separated, and the desired isomer undergoes deprotection to yield exatecan.[4]

Mechanism of Action: A Potent Topoisomerase I Inhibitor

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4][5] By stabilizing the covalent complex between topoisomerase I and DNA, exatecan prevents the re-ligation of single-strand breaks.[6] This leads to the accumulation of DNA damage, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][7] Modeling studies suggest that exatecan forms unique molecular interactions with the DNA and topoisomerase I, contributing to its high potency.[6]

Caption: Mechanism of action of exatecan as a topoisomerase I inhibitor.

Experimental Protocol: Topoisomerase I Inhibition Assay

The inhibitory activity of exatecan on topoisomerase I can be assessed using a cell-free or cell-based assay.

Cell-Free Assay:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and varying concentrations of exatecan in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. The inhibition of topoisomerase I activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed form.

Cell-Based Assay (RADAR Assay):

-

Cell Treatment: Treat cancer cells with varying concentrations of exatecan for a short period (e.g., 30 minutes).

-

Lysis and DNA Isolation: Lyse the cells and isolate the DNA, which will have topoisomerase I covalently bound in the presence of the inhibitor.

-

Detection: Detect the trapped topoisomerase I-DNA complexes using antibodies against topoisomerase I via methods like Western blotting.[6]

Exatecan as an ADC Payload: A New Era in Targeted Therapy

The high potency and favorable chemical properties of exatecan make it an ideal payload for ADCs. When conjugated to a monoclonal antibody targeting a tumor-specific antigen, exatecan can be delivered directly to cancer cells, minimizing systemic toxicity.

Key Exatecan-Based ADCs

Several exatecan-based ADCs are in clinical development or have been approved for cancer treatment. A notable example is Trastuzumab deruxtecan (T-DXd) , which consists of an anti-HER2 antibody linked to a derivative of exatecan.[8] Other exatecan-based ADCs are targeting different antigens and are in various stages of clinical trials.[9][10][11]

Quantitative In Vitro Efficacy

The in vitro cytotoxicity of exatecan and its ADC formulations is typically evaluated across a panel of cancer cell lines with varying antigen expression levels. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) are key parameters to quantify their potency.

| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | GI50 (ng/mL) | Reference |

| Exatecan | - | - | 1906 | - | [7] |

| Exatecan Mesylate | Breast Cancer Cells (mean) | Breast Cancer | - | 2.02 | [12][13] |

| Exatecan Mesylate | Colon Cancer Cells (mean) | Colon Cancer | - | 2.92 | [12][13] |

| Exatecan Mesylate | Stomach Cancer Cells (mean) | Stomach Cancer | - | 1.53 | [12][13] |

| Exatecan Mesylate | Lung Cancer Cells (mean) | Lung Cancer | - | 0.877 | [12][13] |

| Trastuzumab deruxtecan (T-DXd) | SK-BR-3 (HER2-positive) | Breast Cancer | 0.04 | - | [13] |

| Trastuzumab-Exatecan ADC (DAR 8) | SK-BR-3 (HER2-positive) | Breast Cancer | 0.41 | - | [13] |

| V66-exatecan | Multiple Cancer Cell Lines | Various | Low nM range | - | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the exatecan-based ADC or free exatecan for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve fitting software.

Quantitative In Vivo Efficacy

The antitumor activity of exatecan-based ADCs is evaluated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice.

| ADC | Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| Trastuzumab deruxtecan (T-DXd) | NCI-N87 (HER2-positive) | Gastric Cancer | - | Significant tumor growth inhibition | [4] |

| Trastuzumab-Exatecan ADC | BT-474 (HER2-positive) | Breast Cancer | 10 mg/kg, single dose | Significant tumor growth inhibition | [1] |

| Sacituzumab govitecan | Poorly differentiated EC xenografts | Endometrial Cancer | Twice weekly for 3 weeks | Impressive tumor growth inhibition | [6][14] |

| V66-exatecan | TNBC xenograft | Triple-Negative Breast Cancer | - | Significant tumor growth inhibition | [2] |

Experimental Protocol: In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the exatecan-based ADC, a control ADC, or vehicle intravenously according to a predefined schedule.

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.

Development of Exatecan-Based ADCs: A Workflow

The development of a novel exatecan-based ADC is a complex process involving several critical steps, from initial design to preclinical evaluation.

Caption: A generalized workflow for the development of exatecan-based ADCs.

ADC Synthesis and Characterization

The synthesis of an exatecan-based ADC involves the covalent attachment of the exatecan payload to the monoclonal antibody via a linker. The choice of linker is critical as it influences the stability of the ADC in circulation and the efficiency of payload release at the tumor site.

Experimental Protocol: ADC Synthesis and Characterization

Synthesis (Thiol-Maleimide Linkage):

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP to generate free thiol groups.

-

Linker-Payload Preparation: Prepare a maleimide-functionalized exatecan-linker conjugate.

-

Conjugation: React the reduced antibody with the maleimide-linker-payload to form a stable thioether bond.

-

Purification: Purify the ADC from unreacted linker-payload and other impurities using techniques like size-exclusion chromatography (SEC).

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of exatecan molecules conjugated to each antibody. This can be measured using Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry (MS).

-

HIC-HPLC Protocol:

-

Column and Mobile Phase: Use a HIC column with a salt gradient (e.g., decreasing ammonium sulfate concentration in a phosphate buffer).

-

Analysis: The ADC species with different DARs will have varying hydrophobicities and will elute at different retention times. The peak areas can be used to calculate the average DAR.

-

-

-

Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC)-HPLC.

-

SEC-HPLC Protocol:

-

Column and Mobile Phase: Use an SEC column with a physiological buffer (e.g., PBS) as the mobile phase.

-

Analysis: The ADC monomer will elute as a main peak, while aggregates (higher molecular weight) will elute earlier and fragments (lower molecular weight) will elute later.

-

-

-

Mass Spectrometry (MS): Confirm the identity and integrity of the ADC and determine the DAR by measuring the mass of the intact or deglycosylated ADC.

Future Directions and Conclusion

The development of exatecan-based payloads represents a significant advancement in the field of ADCs. The high potency of exatecan, coupled with its favorable physicochemical properties, has led to the development of highly effective cancer therapies. Ongoing research is focused on developing novel linkers and conjugation technologies to further improve the therapeutic index of exatecan-based ADCs.[15] Additionally, the exploration of new tumor-associated antigens will expand the application of these powerful therapeutics to a wider range of cancers. This technical guide provides a solid foundation for researchers to understand and contribute to the exciting and rapidly evolving field of exatecan-based ADC development.

References

- 1. In vitro and in vivo activity of sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2 (Trop-2) in uterine serous carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Harnessing ExDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for mAb and ADC analysis | Separation Science [sepscience.com]

- 4. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cellmosaic.com [cellmosaic.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Enzymatic Cleavage Mechanism of the Val-Ala Linker

For Researchers, Scientists, and Drug Development Professionals

The valine-alanine (Val-Ala) dipeptide linker is a critical component in the design of modern antibody-drug conjugates (ADCs), offering a balance of plasma stability and efficient, targeted payload release.[1] This guide provides a detailed examination of its enzymatic cleavage mechanism, presents key quantitative data, and outlines comprehensive experimental protocols for its characterization.

Core Cleavage Mechanism: A Two-Step Process

The therapeutic efficacy of an ADC utilizing a Val-Ala linker is contingent upon the precise release of its cytotoxic payload within the target cancer cell. This release is orchestrated by a sophisticated two-step mechanism initiated within the lysosomal compartment of the cell.

1.1 The Role of Lysosomal Proteases

The Val-Ala dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, which are highly active in the acidic environment of the lysosome but have low activity in blood circulation.[2] The primary enzyme responsible for cleaving the Val-Ala linker is Cathepsin B , a cysteine protease that is often overexpressed in various tumor tissues.[3][] While Cathepsin B is the principal catalyst, other lysosomal cysteine proteases such as Cathepsin L, S, and F may also contribute to the cleavage process.[5]

1.2 The Chemical Cascade of Payload Release

The cleavage mechanism is not merely a single enzymatic cut. In most designs, the Val-Ala linker is connected to a p-aminobenzyl carbamate (PABC) self-immolative spacer.[1] The process unfolds as follows:

-

Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond between the C-terminus of the alanine residue and the PABC spacer.[1] This is the rate-limiting, enzyme-mediated step.

-

Self-Immolation: The cleavage of the amide bond is electronically activating, triggering a spontaneous 1,6-elimination reaction within the PABC group. This rapid, non-enzymatic cascade results in the release of the unmodified payload, carbon dioxide, and an aza-quinone methide byproduct.[2]

This two-step process ensures that the highly potent payload is released only after enzymatic recognition within the target cell, minimizing systemic exposure and off-target toxicity.

Cellular Processing Pathway of Val-Ala ADCs

The journey of a Val-Ala linked ADC from systemic circulation to payload release is a multi-stage process involving antigen binding, cellular internalization, and lysosomal trafficking. Understanding this pathway is crucial for optimizing ADC design.

-

Circulation & Targeting: The ADC circulates in the bloodstream, where the Val-Ala linker remains stable. The antibody component targets and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, forming an endosome.[3]

-

Trafficking: The endosome matures and traffics through the endo-lysosomal pathway, eventually fusing with a lysosome.

-

Activation & Release: Inside the lysosome, the acidic environment (pH 4.5-5.0) and high concentration of active proteases, including Cathepsin B, facilitate the cleavage of the Val-Ala linker, releasing the cytotoxic drug into the cell to exert its therapeutic effect.[1]

Quantitative Data Analysis

The selection of a linker is a data-driven process. The Val-Ala linker is often chosen for its unique properties compared to other dipeptide linkers, most notably Valine-Citrulline (Val-Cit).

3.1 Comparative Cleavage Kinetics

| Linker | Relative Cleavage Rate (Cathepsin B) | Estimated Half-Life (in vitro) | Reference |

| Val-Cit | 1x | ~240 min | [2] |

| Val-Ala | ~0.5x | ~480 min | [2] |

| Phe-Lys | ~30x | ~8 min | [2] |

3.2 Plasma Stability

High plasma stability is paramount to minimize premature drug release and associated off-target toxicity. The Val-Ala linker demonstrates excellent stability in human plasma.[2] While direct half-life data for Val-Ala ADCs is sparse, data from the closely related and well-studied Val-Cit linker provides a strong benchmark, showing exceptional stability in higher-order species.

| Linker | Species | Half-life (in vivo) | Reference |

| Val-Cit | Mouse | ~144 hours | [6] |

| Val-Cit | Cynomolgus Monkey | ~230 hours | [6] |

Note: Val-Cit linkers can show instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), an issue that has driven the development of modified linkers for preclinical mouse studies.[5][7]

3.3 Impact of Hydrophobicity on Drug-to-Antibody Ratio (DAR)

A key advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit.[2] This property is critical because highly hydrophobic linker-payloads can induce ADC aggregation, especially at higher drug-to-antibody ratios (DAR). The reduced hydrophobicity of Val-Ala allows for the successful conjugation of more drug molecules per antibody (higher DAR) without significant aggregation, potentially leading to a more potent therapeutic.[3]

Experimental Protocols

Characterizing the cleavage and stability of a Val-Ala linker requires robust and reproducible assays. Below are detailed methodologies for key experiments.

4.1 Protocol: In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5. Prepare fresh and keep on ice. DTT is essential for activating the cysteine protease.

-

Enzyme Stock: Reconstitute recombinant human Cathepsin B (e.g., Bio-Techne, #953-CY) in activation buffer to a concentration of 10 µM.

-

ADC Stock: Prepare the Val-Ala ADC in PBS at a concentration of 1 mg/mL (~6.7 µM).

-

-

Assay Procedure:

-

In a 96-well plate or microcentrifuge tubes, pre-warm the Assay Buffer to 37°C.

-

To initiate the reaction, add the ADC to the pre-warmed buffer to a final concentration of 1 µM.

-

Add Cathepsin B to a final concentration of 20-100 nM. The optimal enzyme concentration may require empirical determination.

-

Incubate the reaction at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 min), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching & Sample Preparation:

-

Immediately quench the reaction by adding 2 volumes of ice-cold Acetonitrile containing 1% formic acid and an internal standard.

-

Vortex vigorously and centrifuge at >14,000 x g for 10 minutes at 4°C to precipitate the antibody and enzyme.

-

Transfer the supernatant, which contains the released payload, to a new plate or vial for LC-MS analysis.

-

-

Analysis:

-

Analyze the samples via HPLC-MS/MS to quantify the concentration of the released payload over time.

-

Calculate the rate of cleavage and/or the half-life of the linker.

-

4.2 Protocol: HPLC-MS/MS Analysis of Released Payload

This method provides sensitive and specific quantification of the payload released during a cleavage assay.

-

Instrumentation:

-

HPLC System: A UPLC or HPLC system (e.g., Agilent 1290, Waters Acquity).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S) capable of Multiple Reaction Monitoring (MRM).

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column suitable for small molecules (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B (linear ramp)

-

3.0-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-4.5 min: 5% B (re-equilibration)

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for the payload and the internal standard. For example, for MMAE (m/z 718.5), a common fragment is m/z 152.0.[8]

-

Source Parameters: Optimize gas temperatures, gas flows, and voltages for maximum signal intensity.

-

-

Data Analysis:

-

Generate a standard curve using a pure reference standard of the payload.

-

Integrate the peak areas for the payload and internal standard in the experimental samples.

-

Quantify the concentration of released payload at each time point using the standard curve and plot the results to determine cleavage kinetics.[8]

-

4.3 Protocol: FRET-Based Cleavage Assay

This is a high-throughput method for continuously monitoring enzyme activity by measuring fluorescence.[9]

-

Reagent Preparation:

-

FRET Substrate: Synthesize or procure a custom peptide substrate containing the Val-Ala sequence flanked by a fluorophore/quencher pair (e.g., 5-FAM-Val-Ala-Lys(QXL® 520)). The substrate concentration should ideally be below the Km for accurate kinetic measurements.

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, pH 5.5.

-

Enzyme: Recombinant human Cathepsin B.

-

-

Assay Procedure:

-

In a black, flat-bottom 96- or 384-well microplate, add the FRET substrate to the Assay Buffer to a final concentration of 1-10 µM.

-

Add any test inhibitors or control compounds at this stage.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding Cathepsin B.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over 1-2 hours, with readings every 60 seconds. Use excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., 490 nm Ex / 520 nm Em for 5-FAM).[10]

-

-

Data Analysis:

-

Plot the relative fluorescence units (RFU) versus time.

-

The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

Compare the velocities under different conditions (e.g., with and without inhibitors) to determine cleavage efficiency or IC50 values.

-

Conclusion

The Val-Ala linker represents a refined and highly effective tool in the ADC armamentarium. Its cleavage by lysosomal Cathepsin B, followed by a rapid self-immolation cascade, ensures controlled and efficient payload delivery within target cells. While its cleavage rate is more moderate than that of Val-Cit, its superior hydrophilicity allows for the construction of ADCs with higher drug loading and reduced aggregation. The robust experimental protocols available for its characterization enable researchers to meticulously evaluate and optimize ADC candidates, paving the way for the development of safer and more effective cancer therapeutics.

References

- 1. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris-biotech.de [iris-biotech.de]

- 3. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurogentec.com [eurogentec.com]

Val-Ala-PABC-Exatecan: A Technical Guide to a Potent Topoisomerase I Inhibitor Conjugate for Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy between its three core components: a highly specific monoclonal antibody, a stable linker, and a potent cytotoxic payload.

This technical guide provides an in-depth overview of Val-Ala-PABC-Exatecan, a sophisticated drug-linker system designed for the development of next-generation ADCs.[1][2] This conjugate combines the highly potent topoisomerase I inhibitor, exatecan, with a cathepsin-cleavable dipeptide linker, Val-Ala, and a self-immolative p-aminobenzyl carbamate (PABC) spacer.[1][] This design ensures systemic stability and facilitates efficient, targeted release of the active payload within cancer cells, offering a promising platform for creating highly effective cancer therapeutics.

Core Components

Exatecan: The Cytotoxic Payload

Exatecan (DX-8951f) is a potent, semi-synthetic, hexacyclic analogue of camptothecin.[4] Unlike its predecessors, such as irinotecan's active metabolite SN-38, exatecan is water-soluble and does not require metabolic activation, reducing interpatient variability in its pharmacokinetic profile.[4]

Mechanism of Action: Exatecan's primary mechanism of action is the inhibition of DNA topoisomerase I, a nuclear enzyme crucial for relaxing torsional strain in DNA during replication and transcription.[5][6] Exatecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[5] This stabilization leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis and cell death.[5] Studies show that exatecan is a more potent inducer of this DNA-trapped topoisomerase I complex compared to other inhibitors like topotecan and SN-38.[7]

Val-Ala-PABC: The Cleavable Linker System

The linker is a critical element that connects the cytotoxic payload to the antibody. The Val-Ala-PABC system is an enzymatically cleavable linker designed for high stability in systemic circulation and rapid cleavage within the target cell's lysosomal compartment.[8]

-

Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence serves as the specific recognition and cleavage site for lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells.[][9] The Val-Ala linker has demonstrated excellent plasma stability and efficient cleavage kinetics within the lysosome.[8][10]

-

p-Aminobenzyl Carbamate (PABC) Spacer: The PABC group acts as a self-immolative spacer.[11] Following the enzymatic cleavage of the Val-Ala dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the exatecan payload in its unmodified, fully active form.[10][11] This traceless release mechanism is crucial for ensuring maximal cytotoxic potency.

Overall Mechanism of Action for an ADC

The therapeutic effect of an ADC utilizing the this compound conjugate is achieved through a multi-step, targeted process.

-

Circulation & Targeting: The ADC circulates systemically, remaining stable and largely inert due to the linker's design. The monoclonal antibody component directs the ADC to tumor cells expressing the specific target antigen on their surface.

-

Binding & Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked through the endosomal pathway to the lysosome.

-

Enzymatic Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B and other proteases recognize and cleave the Val-Ala dipeptide linker.[]

-

Payload Release: Cleavage of the dipeptide initiates the self-immolation of the PABC spacer, releasing the active exatecan payload into the cytoplasm.[10]

-

Topoisomerase I Inhibition & Apoptosis: Free exatecan diffuses into the nucleus, where it inhibits topoisomerase I, leading to DNA damage and programmed cell death (apoptosis).[5][7]

Figure 1: Mechanism of Action of a this compound based ADC.

Quantitative Data

The potency of exatecan and its conjugates has been demonstrated across various preclinical studies.

Table 1: In Vitro Potency and Cytotoxicity

This table summarizes the inhibitory concentration (IC50) values for exatecan and representative ADCs, highlighting the payload's intrinsic potency and the targeted efficacy of the final conjugate.

| Compound / Conjugate | Assay / Cell Line | Target | IC50 Value | Reference(s) |

| Exatecan Mesylate | Topoisomerase I Inhibition | Topoisomerase I | 0.975 µg/mL (~2.2 µM) | [12][13][14] |

| Free Exatecan | Cytotoxicity (SK-BR-3) | HER2-Positive Breast Cancer | Subnanomolar | [10] |

| Free Exatecan | Cytotoxicity (MDA-MB-468) | HER2-Negative Breast Cancer | Subnanomolar | [10] |

| IgG(8)-EXA (ADC) | Cytotoxicity (SK-BR-3) | HER2-Positive Breast Cancer | 0.41 ± 0.05 nM | [10] |

| IgG(8)-EXA (ADC) | Cytotoxicity (MDA-MB-468) | HER2-Negative Breast Cancer | > 30 nM | [10] |

| Trastuzumab-LP5 DAR8 | Cytotoxicity (N87) | HER2-Positive Gastric Cancer | ~0.1 µg/mL | [15] |

Data demonstrate the high intrinsic potency of exatecan and the target-specific cytotoxicity of ADCs constructed with exatecan-based linkers.

Table 2: In Vivo Efficacy in Xenograft Models

This table presents a summary of in vivo studies, showcasing the anti-tumor activity of exatecan-based conjugates in animal models.

| Conjugate / Model | Dosing Schedule | Key Outcome | Reference(s) |

| Trastuzumab-LP5 DAR8 in N87 Xenograft (Mice) | Single dose (0.25, 0.5, 1, or 2 mg/kg) | Superior efficacy compared to Enhertu at all dose levels. | [15] |

| PEG-Exatecan in MX-1 Xenograft (Mice) | Single dose (10 µmol/kg) | Complete tumor growth suppression for over 40 days. | [16] |

| Exatecan Mesylate in SC-6 Xenograft (Mice) | i.v. doses at 4-day intervals | Greater antitumor activity than CPT-11. | [12] |

In vivo studies confirm that exatecan-based conjugates lead to significant and durable anti-tumor responses.

Experimental Protocols

Detailed methodologies are essential for the evaluation and development of ADCs. Below are protocols for key experiments.

Topoisomerase I Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the activity of topoisomerase I.

-

Principle: The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I. Inhibitors prevent this relaxation.

-

Methodology:

-

Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and assay buffer.

-

Add serial dilutions of exatecan or a control compound to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Separate the supercoiled and relaxed DNA forms using agarose gel electrophoresis.

-

Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light.

-

Quantify the band intensities to determine the percentage of inhibition at each concentration.

-

Calculate the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

-

In Vitro Cytotoxicity Assay

This cell-based assay determines the concentration of a compound required to inhibit cell growth or viability by 50%.

Figure 2: Standard workflow for an in vitro cytotoxicity assay.

-

Protocol Details:

-

Cell Plating: Seed cancer cells (e.g., SK-BR-3, NCI-N87) in 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test compounds (e.g., free exatecan, ADCs) and add them to the wells. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plates for a period sufficient to assess effects on proliferation (e.g., 5 days for free drugs, 7 days for ADCs).[10][15]

-

Viability Measurement: Add a cell viability reagent such as Resazurin or CellTiter-Glo®.[10][15] Resazurin is a redox indicator that measures metabolic activity, while CellTiter-Glo quantifies ATP levels.

-

Data Acquisition: Measure the output signal (fluorescence for Resazurin, luminescence for CellTiter-Glo) using a microplate reader.

-

Analysis: Normalize the data to controls and plot cell viability against the log of the compound concentration to determine the IC50 value using a non-linear regression model.

-

In Vivo Xenograft Efficacy Study

This protocol outlines a typical mouse xenograft study to evaluate the anti-tumor activity of an ADC in a living organism.

Figure 3: Workflow for an in vivo tumor xenograft efficacy study.

-

Protocol Details:

-

Animal Model: Use immunocompromised mice (e.g., SCID or nude mice) to prevent rejection of human tumor cells.[15]

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ NCI-N87 cells) into the flank of each mouse.[15]

-

Tumor Growth and Randomization: Allow tumors to grow to a mean volume of approximately 100-150 mm³. Randomize animals into treatment groups (e.g., vehicle control, isotype control ADC, test ADC at various doses).

-

Treatment Administration: Administer the compounds, typically via intravenous (i.v.) injection, according to the specified dosing schedule (e.g., single dose or multiple doses).[15]

-

Monitoring: Measure tumor volumes (using calipers) and animal body weights 2-3 times per week to assess efficacy and toxicity, respectively.

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Key endpoints include Tumor Growth Inhibition (TGI) and instances of tumor regression.

-

Conclusion

The this compound drug-linker system represents a highly refined platform for the development of potent and specific Antibody-Drug Conjugates. Its core strengths lie in the exceptional potency of the exatecan payload, which circumvents certain resistance mechanisms and does not require metabolic activation, and the sophisticated design of the Val-Ala-PABC linker, which provides high systemic stability and ensures efficient, targeted payload release. Preclinical data consistently demonstrate superior anti-tumor efficacy in both in vitro and in vivo models. This technology holds significant promise for advancing the field of oncology and providing new therapeutic options for cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Drug-Linker Conjugates for ADC | 2845164-91-0 | Invivochem [invivochem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. youtube.com [youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. preprints.org [preprints.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Exatecan — TargetMol Chemicals [targetmol.com]

- 14. Exatecan | Topoisomerase | TargetMol [targetmol.com]

- 15. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Physicochemical Properties of Exatecan Derivatives in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Exatecan, a potent topoisomerase I inhibitor, and its derivatives have emerged as a promising class of payloads for antibody-drug conjugates (ADCs) in oncology. The efficacy and safety of these ADCs are intrinsically linked to the physicochemical properties of the exatecan derivative and the linker technology used to attach it to the monoclonal antibody. This technical guide provides a comprehensive overview of these properties, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing relevant biological and experimental pathways.

Core Physicochemical Properties and Their Impact on ADC Performance

The therapeutic success of an exatecan-based ADC is a delicate balance of several key physicochemical parameters. These properties influence everything from the manufacturing and stability of the ADC to its pharmacokinetic profile and antitumor activity.

Lipophilicity (LogP and LogD): The lipophilicity of the exatecan derivative significantly impacts the overall hydrophobicity of the ADC. High lipophilicity can lead to aggregation, poor solubility, and rapid clearance from circulation. Conversely, optimal lipophilicity is crucial for cell membrane permeability, which is essential for the "bystander effect" where the payload can kill neighboring antigen-negative tumor cells. The distribution coefficient (LogD) is particularly relevant as it accounts for the ionization state of the molecule at physiological pH.

Solubility: Adequate aqueous solubility of the exatecan derivative and the final ADC is critical for formulation and to prevent aggregation. Poor solubility can pose significant challenges during manufacturing and can negatively impact the stability and deliverability of the therapeutic. Exatecan mesylate is a water-soluble derivative of camptothecin, which makes it well-suited for ADC development.[1]

Plasma Stability: The stability of the linker connecting exatecan to the antibody in systemic circulation is paramount. Premature cleavage of the linker can lead to the systemic release of the potent cytotoxic payload, resulting in off-target toxicity. The half-life of the ADC in plasma is a key indicator of its stability and persistence, which is crucial for maximizing drug delivery to the tumor.

In Vitro Cytotoxicity (IC50): The half-maximal inhibitory concentration (IC50) is a measure of the potency of the exatecan derivative in killing cancer cells in vitro. Lower IC50 values indicate higher potency. The cytotoxicity of exatecan-based ADCs is evaluated against various cancer cell lines to determine their therapeutic potential.

Quantitative Data Summary

The following tables summarize key quantitative physicochemical and biological data for exatecan and its derivatives as reported in the literature. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.

Table 1: Lipophilicity and Solubility of Exatecan and Derivatives

| Compound | Predicted LogP | Experimental LogD | Solubility | Reference |

| Exatecan | 1.67–3.29 (in silico) | - | Partially water-soluble | [2] |

| Deruxtecan (DXd) | - | 2.3 | - | [3] |

| Exatecan mesylate (DX-8951f) | - | - | 10 mg/mL in H2O | [4] |

Table 2: In Vitro Cytotoxicity of Exatecan and its ADC Derivatives

| Compound/ADC | Cell Line | IC50 (nM) | Reference |

| Exatecan | MOLT-4 | 0.2 | [5] |

| Exatecan | CCRF-CEM | 0.3 | [5] |

| Exatecan | DU145 | 0.4 | [5] |

| Exatecan | DMS114 | 0.2 | [5] |

| Exatecan | KPL-4 | 0.9 | [6] |

| Deruxtecan (DXd) | KPL-4 | 4.0 | [6] |

| Tra-Exa-PSAR10 | SKBR-3 | 0.18 ± 0.04 | [2] |

| Tra-Exa-PSAR10 | NCI-N87 | 0.20 ± 0.05 | [2] |

| Tra-Exa-PSAR10 | MDA-MB-453 | 0.20 ± 0.10 | [2] |

| Tra-Exa-PSAR10 | BT-474 | 0.9 ± 0.4 | [2] |

| Trastuzumab-deruxtecan | SKBR-3 | 0.05 | [2] |

| Trastuzumab-deruxtecan | NCI-N87 | 0.17 | [2] |

| 7300-LP3004 (side-chain ADC) | SHP-77 | 39.74 | [7] |

| 7300-LP2004 (side-chain ADC) | SHP-77 | 32.17 | [7] |

| 7300-Deruxtecan | SHP-77 | 124.5 | [7] |

Table 3: Plasma Stability and Pharmacokinetics of Exatecan and its ADC Derivatives

| Compound/ADC | Species | Half-life | Key Findings | Reference |

| Exatecan | Human | ~8-14 hours | Linear pharmacokinetic profile. | [8][9] |

| PEG-Exatecan Conjugate | Mouse | Apparent circulating half-life of 12 hours | Release of exatecan from the conjugate had a half-life of ~40 hours. | [10] |

| Exo-Linker ADC | Rat | Superior DAR retention over 7 days compared to T-DXd | Suggests enhanced linker stability. | [6] |

Experimental Protocols

Accurate and reproducible characterization of the physicochemical properties of exatecan ADCs is essential for their development. The following sections detail the methodologies for key experiments.

Determination of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique used to assess the hydrophobicity of proteins and ADCs. An increase in the retention time on a HIC column generally correlates with increased hydrophobicity.

-

Instrumentation: Agilent 1100 HPLC system or equivalent.

-

Column: Tosoh TSK-GEL BUTYL-NPR, 4.6 × 35 mm, 2.5 µm.

-

Mobile Phase A: 1.5 M (NH₄)₂SO₄ + 25 mM potassium phosphate (pH 7.0).

-

Mobile Phase B: 25 mM potassium phosphate (pH 7.0) + 15% isopropanol (v/v).

-

Gradient: Linear gradient from 0% to 100% B over 10 minutes, followed by a 3-minute hold at 100% B.

-

Flow Rate: 0.75 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Sample Preparation: ADC samples are diluted to approximately 1.5 mg/mL in water for injection.

Analysis of Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is a critical method for quantifying the presence of high molecular weight species (aggregates) in ADC preparations, which can impact efficacy and immunogenicity.

-

Instrumentation: Waters ACQUITY UPLC Protein BEH SEC system or equivalent.

-

Column: Waters ACQUITY UPLC Protein BEH SEC column, 200 Å, 4.6 x 300 mm, 1.7 µm.

-

Mobile Phase: Isocratic elution with a suitable buffer, such as phosphate-buffered saline (pH 7.4).

-

Flow Rate: Typically 0.3 - 0.5 mL/min.

-

Detection: UV absorbance at 280 nm.

-

Sample Preparation: ADC samples are diluted in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.

-

Instrumentation: High-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap system coupled to a UHPLC.

-

Sample Preparation (for intact mass analysis):

-

The ADC sample is diluted to 1 mg/mL in 0.1% formic acid in water.

-

For deglycosylated analysis, the ADC is treated with PNGase F to remove N-linked glycans.

-

-

Chromatography (Reversed-Phase):

-

Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the ADC species.

-

-

Mass Spectrometry:

-

Data is acquired in positive ion mode.

-

The raw mass spectra are deconvoluted to obtain the masses of the different ADC species.

-

-

DAR Calculation: The average DAR is calculated from the relative abundance of each drug-loaded species observed in the mass spectrum.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to exatecan ADCs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis: Val-Ala-PABC-Exatecan Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This document provides a detailed protocol for the conjugation of a cleavable Val-Ala-PABC linker coupled with the topoisomerase I inhibitor, Exatecan, to a monoclonal antibody. The valine-alanine (Val-Ala) dipeptide serves as a substrate for lysosomal proteases, such as Cathepsin B, ensuring targeted intracellular release of the potent Exatecan payload. The p-aminobenzyl carbamate (PABC) acts as a self-immolative spacer. Upon cleavage of the Val-Ala linker, the PABC spontaneously decomposes to release the unmodified cytotoxic drug.[1][2]

Exatecan is a potent synthetic analog of camptothecin that inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][3] By stabilizing the topoisomerase I-DNA complex, Exatecan induces DNA strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[3][4] This protocol outlines the necessary steps for antibody reduction, drug-linker conjugation, and subsequent purification and characterization of the resulting ADC.

Mechanism of Action: From Targeting to Apoptosis

The efficacy of a Val-Ala-PABC-Exatecan ADC is predicated on a multi-step process that begins with specific binding to a target antigen on the surface of a cancer cell and culminates in the induction of apoptosis.

References

Application Notes and Protocols for the Synthesis of Mal-PEGn-amide-va-Exatecan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of Mal-PEGn-amide-va-Exatecan, a key component in the development of antibody-drug conjugates (ADCs). The protocol outlines the conjugation of a maleimide-functionalized polyethylene glycol (PEG) linker to Val-Ala-PABC-Exatecan. This compound is a drug-linker construct composed of the potent topoisomerase I inhibitor, Exatecan, attached to a cathepsin-cleavable dipeptide linker (Val-Ala) and a p-aminobenzyl carbamate (PABC) self-immolative spacer.[1][2][3] The addition of the Mal-PEGn moiety facilitates the site-specific conjugation of this potent cytotoxic payload to antibodies or other targeting ligands containing thiol groups, a common strategy in the design of next-generation ADCs.[4]

Introduction

Exatecan is a highly potent, water-soluble camptothecin analog that functions by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[5][6] By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan induces DNA strand breaks, leading to apoptotic cell death in rapidly proliferating cancer cells.[7][8] The development of Exatecan-based ADCs aims to leverage its potent cytotoxicity while minimizing systemic toxicity by directing it specifically to tumor cells.

The synthesis described herein involves the modification of the terminal amine of the valine residue in this compound with a heterobifunctional Mal-PEGn-NHS ester linker. The maleimide group provides a reactive handle for conjugation to thiol-containing molecules, while the PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[9][10]

Chemical Structures

Figure 1: Chemical structure of this compound. (Structure sourced from PubChem CID: 168476107[11])

Figure 2: General chemical structure of Mal-PEGn-amide-va-Exatecan. 'n' denotes the number of polyethylene glycol repeat units.

Experimental Protocol

This protocol is based on established methods for the conjugation of NHS esters to primary amines.[12][13][14]

Materials and Reagents:

-

This compound (MW: 754.80 g/mol )[3]

-

Maleimide-PEGn-NHS ester (n = 2, 4, 8, 12, or 24)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL.

-

Dissolve Maleimide-PEGn-NHS ester (1.2 equivalents) in anhydrous DMF.

-

Prepare a 5% (v/v) solution of DIPEA in anhydrous DMF.

-

-

Reaction:

-

To the solution of this compound, add the DIPEA solution (2.5 equivalents).

-

Stir the mixture at room temperature for 5 minutes.

-

Slowly add the Maleimide-PEGn-NHS ester solution to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by HPLC-MS.

-

-

Work-up and Purification:

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the pellet with cold diethyl ether two more times.

-

Dry the crude product under vacuum.

-

Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

-

Characterization:

-

Confirm the identity and purity of the final product, Mal-PEGn-amide-va-Exatecan, by HPLC, MS, and NMR spectroscopy.

-

Data Presentation

Table 1: Summary of Reactants and Product

| Compound | Molecular Weight ( g/mol ) | Role |

| This compound | 754.80 | Starting Material |

| Mal-PEGn-NHS ester | Variable | Linker Reagent |

| Mal-PEGn-amide-va-Exatecan | Variable | Final Product |

Table 2: Hypothetical HPLC and MS Data for Mal-PEG8-amide-va-Exatecan

| Analysis Method | Parameter | Expected Value |

| HPLC | Retention Time (min) | Shifted relative to starting material |

| HPLC | Purity (%) | >95% |

| ESI-MS | [M+H]⁺ (Calculated) | Corresponds to the exact mass of the product |

| ESI-MS | [M+H]⁺ (Observed) | Within 5 ppm of the calculated mass |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation of Mal-PEGn-amide-va-Exatecan.

Mechanism of Action: Exatecan Signaling Pathway

Caption: Exatecan inhibits Topoisomerase I, leading to DNA damage and apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | Drug-Linker Conjugates for ADC | 2845164-91-0 | Invivochem [invivochem.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. youtube.com [youtube.com]

- 6. selleckchem.com [selleckchem.com]